2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent approaches, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems . Another method involves the reaction of a tridentate ligand with a divalent iron salt .
Molecular Structure Analysis
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
The scaffold moiety of similar compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket . These variations can cause the compounds to change from fast to slow binding kinetics, resulting in an improved residence time .
Scientific Research Applications
Novel Synthesis Approaches
Researchers have developed novel synthetic routes to create derivatives of imidazo[1,2-b]pyrazole compounds. For instance, Khalafy et al. (2014) presented a method for synthesizing new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the compound's versatility in organic synthesis (Khalafy, Marjani, & Salami, 2014). Rahmati et al. (2013) developed a one-pot, four-component condensation reaction to synthesize 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, demonstrating an efficient approach to access a variety of imidazo[1,2-b]pyrazole derivatives (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).
Antioxidant and Antimicrobial Activities
Derivatives of imidazo[1,2-b]pyrazoles have been investigated for their biological activities. Bassyouni et al. (2012) synthesized and evaluated a series of derivatives for their antioxidant and antimicrobial activities, providing insights into their potential pharmaceutical applications (Bassyouni et al., 2012). The study highlights the compound's potential in contributing to new therapeutic agents.
Applications in Material Science
Imidazo[1,2-b]pyrazole derivatives have also found applications in material science. Lin et al. (2016) explored bis-tridentate iridium(III) phosphors bearing functional 2-phenyl-6-(imidazol-2-ylidene)pyridine and 2-(pyrazol-3-yl)-6-phenylpyridine chelates for efficient OLEDs, indicating the role of these compounds in developing new materials for electronic applications (Lin et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile is the divalent iron ion (Fe(II)) . The compound forms a complex with Fe(II), which is characterized by a high-spin state .
Mode of Action
The compound interacts with its target, the Fe(II) ion, through a reaction with a tridentate ligand . This interaction results in the formation of an iron(II) complex .
Biochemical Pathways
It is known that some transition metal complexes can exist in two spin states and can be switched between them under an appropriate external stimulus . This ability is most often found in the iron(II) complexes with the metal ion in the (pseudo)octahedral environment of the nitrogen-containing heterocyclic ligands .
Result of Action
The molecular and cellular effects of 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile’s action are largely dependent on its interaction with the Fe(II) ion. The formation of the iron(II) complex and the high-spin state of the Fe(II) ion could potentially influence various physical properties, including the magnetic moment, color, dielectric constant, and electrical resistance .
properties
IUPAC Name |
2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-11(2,3)9-8-10-14(5-4-12)6-7-15(10)13-9/h6-8H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTCIPOZBSKPCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CN(C2=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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